4-Dibenzothiophenecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of dibenzothiophenes, including 4-dibenzothiophenecarboxylic acid, involves various strategies. For example, Katritzky and Perumal (1990) described the synthesis of 4-substituted and 4,6-disubstituted dibenzothiophenes through lithiation reactions, examining the factors controlling the formation of the compounds (Katritzky & Perumal, 1990). Additionally, Li et al. (2018) developed efficient protocols for synthesizing dibenzothiophene and 1,4-dihydrodibenzothiophene derivatives via allylic phosphonium salt-initiated domino reactions, providing a method that is beneficial for material and pharmaceutical sciences (Li et al., 2018).
Molecular Structure Analysis
The structure of dibenzothiophene compounds has been extensively studied to understand their chemical behavior and potential applications. For instance, the analysis of 3,4-Di-t-butylbenzoic acid by Hambley et al. (1990) through X-ray diffraction highlights the importance of structural analysis in understanding the physicochemical properties of similar compounds (Hambley et al., 1990).
Chemical Reactions and Properties
Dibenzothiophenes undergo various chemical reactions that modify their properties for specific applications. For example, the work by Poland and Glover (1973) on chlorinated dibenzo-p-dioxins, which share structural similarities with dibenzothiophenes, illustrates how structural modifications can significantly affect enzyme induction and toxicity (Poland & Glover, 1973).
Physical Properties Analysis
The physical properties of dibenzothiophenes, such as solubility, melting point, and crystallinity, are crucial for their application in various industries. Research like that of Osterod et al. (2001), which focuses on the luminescent properties of complexes formed by carboxylic acids and bases, contributes to understanding the physical characteristics of these compounds (Osterod et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are vital for the utilization of dibenzothiophenes. Research by Kaul et al. (2002) on the synthesis of negatively charged dibenzofuran-based beta-turn mimetics, which are structurally related to dibenzothiophenes, provides insights into the modification of chemical properties to enhance solubility and stability (Kaul et al., 2002).
Scientific Research Applications
Applications in Dermal Metabolism and Toxicity Studies
4-Dibenzothiophenecarboxylic acid, through its derivative compounds such as parabens, has been studied for its dermal absorption and hydrolysis. Researchers found that parabens are hydrolysed to 4-hydroxybenzoic acid in human and minipig skin, indicating the substance's potential role in dermal metabolism and toxicity studies (Jewell et al., 2007).
Role in Sulfhydryl Group Determination
4-Dibenzothiophenecarboxylic acid derivatives have been used in the study of sulfhydryl groups in biological materials. One derivative, 5,5′-dithiobis(2-nitrobenzoic acid), was synthesized and found effective for determining sulfhydryl groups, suggesting its utility in biochemical research (Ellman, 1959).
Biotechnological Applications
A derivative, 4-Hydroxybenzoic acid (4-HBA), has shown potential as an intermediate for producing high-value bioproducts with applications in food, cosmetics, pharmacy, and other areas. Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA, highlighting the versatility of this compound in biotechnology (Wang et al., 2018).
Electrochemical Applications
The derivatives of 4-Dibenzothiophenecarboxylic acid have been used in developing novel electrochemical sensors. For instance, 4-aminobenzoic acid has been applied in the construction of an electrochemical immunosensor for aflatoxin B1 detection, demonstrating its utility in sensitive detection methods (Shi et al., 2020).
Environmental Contaminant Studies
Its derivatives have been involved in environmental studies, particularly concerning the analysis of polychlorinated dibenzo-p-dioxins, which are environmental contaminants (Holsapple et al., 1991).
Material Science Applications
In material science, derivatives of 4-Dibenzothiophenecarboxylic acid, such as 4-aminobenzoic acid, have been used in the modification of surfaces for the fabrication of various films and coatings, showing the compound's relevance in advanced material synthesis (Liu et al., 2000).
Safety And Hazards
properties
IUPAC Name |
dibenzothiophene-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDBZUDFOQNASQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182166 | |
Record name | Dibenzothiophene-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dibenzothiophenecarboxylic acid | |
CAS RN |
2786-08-5 | |
Record name | Dibenzothiophene-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzothiophene-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-DIBENZOTHIOPHENECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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